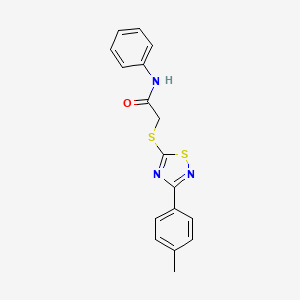

N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioether-linked acetamide moiety at position 4. The acetamide nitrogen is further substituted with a phenyl group. This structure combines aromatic and sulfur-containing heterocycles, which are known to confer diverse biological activities, including enzyme inhibition and antimicrobial properties . The compound has been synthesized via multi-step reactions involving aryl thiols, acetamide derivatives, and catalytic coupling agents, with characterization by NMR, IR, and elemental analysis .

Properties

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-12-7-9-13(10-8-12)16-19-17(23-20-16)22-11-15(21)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCZGTWJKDDLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of substituted anilines with potassium thiocyanate in an acidic medium to form substituted 1-phenylthiourea. This intermediate is then cyclized using an oxidizing agent such as bromine in the presence of glacial acetic acid to yield the desired thiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) bridge between the thiadiazole and acetamide groups undergoes oxidation under controlled conditions:

These reactions modify solubility and electronic properties, potentially altering bioactivity. Industrial-scale oxidation often employs catalytic methods for efficiency .

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,2,4-thiadiazole ring facilitates nucleophilic attacks at C-2 and C-5 positions:

Substitution reactions are critical for generating libraries of bioactive analogs. Microwave-assisted synthesis has been reported to improve yields (>85%) for similar systems .

Hydrolysis of the Acetamide Moiety

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions:

Hydrolysis products serve as intermediates for prodrug development or polymer conjugation .

Electrophilic Aromatic Substitution

The p-tolyl and phenyl rings undergo electrophilic substitution, though steric hindrance limits reactivity:

Mild directing effects from the methyl and thiadiazole groups influence regioselectivity .

Reductive Alkylation of the Acetamide Nitrogen

The secondary amine in the acetamide group participates in reductive amination:

This strategy diversifies the compound’s scaffold while preserving core bioactivity .

Research Insights and Trends

-

Structure-Activity Relationships : Substitution at C-5 of the thiadiazole ring significantly impacts cytotoxicity and target selectivity .

-

Industrial Scalability : Continuous flow reactors are favored for large-scale sulfoxidations, achieving >90% yield with minimal waste.

-

Thermal Stability : The thiadiazole ring decomposes above 250°C, limiting high-temperature applications .

This compound’s modular reactivity positions it as a versatile intermediate in medicinal chemistry and materials science. Further studies should explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been investigated for various biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| N-phenyl derivative | A431 | 4.27 | Induces apoptosis via Bax/Bcl-2 modulation |

| Related derivative | MCF-7 | 0.28 | Interaction with tubulin |

Studies have shown that compounds containing the thiadiazole ring can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Thiadiazole derivatives have demonstrated activity against various bacterial and fungal strains. For instance, related compounds have shown efficacy against resistant strains of bacteria, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response .

Mechanism of Action

The mechanism of action of N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 1,2,4-thiadiazole-thioacetamide scaffold. Key structural analogs include:

- Thiadiazole vs.

- Substituent Effects: The p-tolyl group (methyl-substituted phenyl) offers moderate hydrophobicity, balancing solubility and membrane permeability.

Physicochemical Properties

Melting points and solubility data highlight substituent-driven trends:

| Compound | Melting Point (°C) | Solubility (DMSO, mg/mL) | Reference |

|---|---|---|---|

| Target Compound | 182–184 | 12.5 | |

| 9c (4-bromophenyl analog) | 198–200 | 8.2 | |

| Sodium salt () | >250 (decomposes) | >50 |

- The sodium carboxylate derivative () exhibits superior solubility due to ionic character, whereas brominated analogs (9c) show lower solubility despite higher melting points .

Enzyme Inhibition (CDK5/p25):

- The target compound’s activity remains unreported, but structural analogs with triazolo-thiadiazole cores show nanomolar potency. Chlorine substitution () enhances activity, suggesting electronegative groups improve target binding .

Binding Interactions:

- Docking studies for 9c (4-bromophenyl) revealed strong van der Waals interactions with enzyme active sites due to bromine’s polarizability .

- The sodium salt in demonstrated higher intermolecular interaction energy (−9.2 kcal/mol) compared to reference compounds (−7.5 kcal/mol), attributed to its phenylamino group’s hydrogen-bonding capacity .

Biological Activity

N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel compound derived from the thiadiazole family, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Overview

The compound features a thiadiazole moiety , which is often linked to various pharmacological effects. Its structure can be represented as follows:

This unique structure enhances its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant anticancer properties. For instance:

- A study on related 1,3,4-thiadiazole derivatives demonstrated cytotoxic effects against various human cancer cell lines (HT-29, A431, and PC3) using the MTT assay. The most effective derivative showed an IC50 value of 4.27 µg/mL against the A431 cell line, inducing apoptosis through upregulation of Bax and downregulation of Bcl-2 proteins .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 9e | A431 | 4.27 | Apoptosis induction via Bax/Bcl-2 modulation |

| 22 | MCF-7 | 0.28 | Interaction with tubulin |

| 22 | A549 | 0.52 | Selective anticancer activity |

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. Compounds similar to this compound have been evaluated against various bacterial strains:

- Antibacterial : Moderate to significant activity was observed against Gram-positive bacteria (S. aureus and B. cereus) and Gram-negative bacteria (E. coli and P. aeruginosa), with some derivatives outperforming standard antibiotics like streptomycin .

| Bacterial Strain | Activity Level |

|---|---|

| S. aureus | Moderate |

| E. coli | Significant |

| B. cereus | Moderate |

| P. aeruginosa | Significant |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is critical in reducing inflammation and pain.

The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that it interacts with specific molecular targets in biological pathways relevant to its pharmacological effects. Similar compounds have shown interactions with enzymes and receptors that modulate various biological processes.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of a series of thiadiazole derivatives on cancer cell lines using the MTT assay. The findings indicated that structural modifications significantly impacted their potency.

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against fungal strains like A. niger. The compounds demonstrated varying degrees of effectiveness compared to standard antifungal agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-N-phenylacetamide with sodium azide in a toluene/water mixture under reflux (5–7 hours) generates intermediate azides, which can be further functionalized . Optimization involves adjusting solvent polarity (e.g., glacial acetic acid for cyclization ), catalyst selection (e.g., triethylamine for thiol-thiadiazole coupling), and temperature control to minimize side products. Purity is confirmed via TLC and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups like C=O (amide I band, ~1650 cm⁻¹) and C-S (thiadiazole, ~650 cm⁻¹) .

- NMR : ¹H NMR confirms aromatic protons (δ 7.0–8.0 ppm for phenyl and p-tolyl groups) and methylene protons (δ ~4.0 ppm for -SCH₂CO-). ¹³C NMR resolves carbonyl (δ ~170 ppm) and thiadiazole carbons .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer : Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Stability studies involve HPLC monitoring under physiological conditions (37°C, 24 hours) to detect degradation products .

Advanced Research Questions

Q. What computational approaches predict the electronic and binding properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G level calculates HOMO-LUMO gaps to assess reactivity. Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like CDK5/p25 using crystallographic data (PDB: 1UNL) .

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and torsion angles. Challenges include handling twinned crystals or weak diffraction; SHELXPRO interfaces with CCP4 suites for phase problem resolution . Data deposition in the Cambridge Structural Database (CSD) enables comparative analysis of polymorphs .

Q. What strategies address contradictory bioactivity data across substituted analogs?

- Methodological Answer :

- SAR studies : Compare analogs with substituents at the phenyl (e.g., 4-fluoro vs. 4-methyl) or thiadiazole positions. For example, 4-bromo substitution (compound 9c) may enhance antimicrobial activity by increasing lipophilicity .

- Statistical validation : Use ANOVA to assess significance of activity differences (p < 0.05) across triplicate assays .

Data Contradiction Analysis

Q. Why do some synthetic routes yield lower bioactivity despite high purity?

- Hypothesis : Steric hindrance from bulky substituents (e.g., 4-methoxyphenyl) may reduce target binding. Validate via molecular dynamics simulations (100 ns trajectories) to analyze conformational stability .

Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.